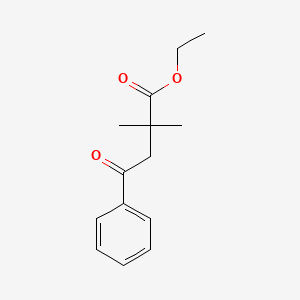

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is an organic compound with the molecular formula C14H18O3. It is a colorless oil that is used in various chemical syntheses and research applications. This compound is known for its role as a valuable substrate in biocatalysis and asymmetric synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate can be synthesized through the esterification of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid or acetic acid . The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to ethyl 2,2-dimethyl-4-hydroxy-4-phenylbutyrate using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidation of the compound can yield ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution at elevated temperatures.

Major Products Formed

Reduction: Ethyl 2,2-dimethyl-4-hydroxy-4-phenylbutyrate.

Oxidation: Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoic acid.

Substitution: 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid.

Applications De Recherche Scientifique

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is utilized in various scientific research applications, including:

Chemistry: It serves as a substrate in biocatalysis and asymmetric synthesis, aiding in the production of chiral intermediates.

Biology: The compound is used in enzymatic studies to investigate the activity of reductases and other enzymes involved in metabolic pathways.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.

Industry: The compound is employed in the synthesis of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound is reduced by reductases to produce chiral alcohols, which are important intermediates in the synthesis of various pharmaceuticals. The pathways involved include the reduction of the keto group to a hydroxyl group, facilitated by the enzyme’s active site.

Comparaison Avec Des Composés Similaires

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate can be compared with other similar compounds such as:

Ethyl 2-oxo-4-phenylbutyrate: This compound lacks the two methyl groups at the 2-position, making it less sterically hindered and potentially more reactive in certain reactions.

Ethyl 4-phenyl-2,4-dioxobutanoate: This compound contains an additional keto group, which can influence its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it a valuable intermediate in various synthetic applications.

Activité Biologique

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate, also known as ethyl 2-oxo-4-phenylbutyrate (EOPB), is an aliphatic α-ketoester with significant biological activity, particularly in the field of asymmetric synthesis and biocatalysis. This compound serves as a precursor for various bioactive molecules, including important pharmaceuticals such as angiotensin-converting enzyme (ACE) inhibitors.

EOPB is characterized by its unique structure, which includes a ketone functional group and a phenyl substituent. Its synthesis typically involves the reaction of ethylbenzoylacetate with specific reagents under controlled conditions. The compound's synthesis can be optimized through various catalytic methods, including the use of ionic liquids and biocatalysts like Saccharomyces cerevisiae and engineered enzymes.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H18O3 |

| Molecular Weight | 246.30 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Enzymatic Reduction

EOPB is primarily studied for its role as a substrate in enzymatic reactions. It undergoes asymmetric reduction to yield ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-EHPB), a chiral compound with potential therapeutic applications. Research indicates that the enzyme Tm1743 catalyzes this reduction with high efficiency, demonstrating a 128% increase in activity compared to other substrates like ethyl-2-methylacetoacetate .

Case Study: Enzyme Engineering

A study highlighted the semi-rational engineering of Tm1743 to improve the enantioselectivity of EOPB reduction. Molecular docking simulations were employed to understand the binding interactions and optimize enzyme performance. The engineered enzyme showed enhanced production of (R)-EHPB with an enantiomeric excess (ee) value reaching up to 76.5% .

Biocatalytic Methods

The use of baker's yeast for the bioreduction of EOPB has been explored extensively. Recent advancements include the development of thermosensitive ionic liquid-solvent biphasic systems (TIBS), which significantly improved both the yield and enantioselectivity of the desired product. In these systems, yields increased by approximately 35%, and ee values for (R)-EHPB reached up to 94.4% .

The mechanism by which EOPB exerts its biological effects involves its interaction with specific enzymes that facilitate its conversion into more biologically active forms. The structural characteristics of EOPB allow it to fit into the active sites of various enzymes, leading to efficient catalysis.

Applications in Drug Development

Due to its role as a chiral precursor, EOPB is crucial in the pharmaceutical industry for synthesizing various drugs, particularly those targeting cardiovascular diseases through ACE inhibition. Its derivatives are being researched for their potential therapeutic benefits in managing hypertension and other related conditions.

Propriétés

IUPAC Name |

ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWKAOVDOXZXBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645541 |

Source

|

| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594815-53-9 |

Source

|

| Record name | Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.